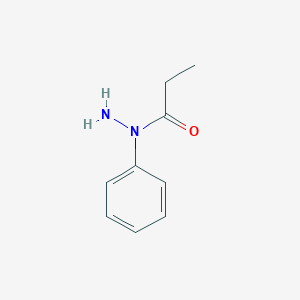

N-phenylpropanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-phenylpropanehydrazide |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11(10)8-6-4-3-5-7-8/h3-7H,2,10H2,1H3 |

InChI Key |

JWFGERXJODLOFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylpropanehydrazide and Its Derivatives

Classical and Contemporary Approaches to N-Phenylpropanehydrazide Synthesis

The synthesis of this compound can be achieved through several established and modern chemical routes. These methods primarily involve the formation of an amide bond between a propanoyl group and a phenylhydrazine (B124118) moiety.

Routes via Acyl Chlorides and Hydrazine (B178648) Hydrate Reactions

A classical and widely employed method for the synthesis of hydrazides involves the reaction of an acyl chloride with hydrazine hydrate. In the context of this compound, this would conceptually involve the reaction of propanoyl chloride with phenylhydrazine. This nucleophilic acyl substitution reaction proceeds with the nitrogen atom of the hydrazine attacking the electrophilic carbonyl carbon of the acyl chloride.

The reaction between an acyl chloride and a primary amine, such as ethylamine, is known to be vigorous, yielding an N-substituted amide and the corresponding ammonium (B1175870) chloride. libretexts.org A similar principle applies to the reaction with hydrazines. However, a common challenge in the synthesis of mono-acylhydrazines from acyl chlorides and hydrazine is the potential for diacylation, leading to the formation of 1,2-diacylhydrazine by-products. orgsyn.org This is particularly prevalent with low molecular weight aliphatic acyl chlorides. orgsyn.org The use of an excess of the hydrazine derivative can favor the formation of the desired mono-acylated product. The reaction is typically carried out in a suitable solvent and may require controlled temperature conditions to manage its exothermicity.

While specific literature detailing the synthesis of this compound via this exact route is not abundant in the provided search results, the general principles of hydrazide synthesis from acyl chlorides provide a foundational understanding of this approach. orgsyn.org

Reflux and Catalytic Methods

Reflux conditions are commonly utilized in organic synthesis to carry out reactions at a controlled and elevated temperature, which can significantly increase the reaction rate. The synthesis of hydrazides can be performed under reflux. For instance, the synthesis of hydrazide Schiff's bases often involves refluxing a hydrazide with an aldehyde in a suitable solvent like ethanol (B145695) for several hours. researchgate.net

Catalytic methods offer an alternative and often more efficient route for the formation of N-N bonds and amide linkages. While specific catalytic methods for the direct synthesis of this compound were not detailed in the provided search results, the broader field of catalysis offers potential avenues. For example, the synthesis of pyrazole (B372694) derivatives can be catalyzed by various agents, including montmorillonite (B579905) K-10 and nano SnO2. nih.govsbq.org.br These examples highlight the potential for catalytic approaches in reactions involving hydrazine derivatives, which could be adapted for the synthesis of this compound.

Synthesis of this compound Schiff Base Derivatives

The presence of a primary amine group in the hydrazide moiety of this compound allows for its facile conversion into Schiff bases through condensation with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

Schiff bases, characterized by an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of imine chemistry. The synthesis of Schiff bases from phenylhydrazine and its derivatives is well-documented. For example, phenylhydrazine reacts with various aromatic aldehydes in ethanol, often with a catalytic amount of glacial acetic acid, under reflux to yield the corresponding phenylhydrazones (a class of Schiff bases). chemrxiv.org The reaction of propanone with phenylhydrazine also yields the corresponding acetonephenylhydrazone. shaalaa.com

Following this general principle, this compound can be condensed with a variety of aldehydes and ketones to furnish a diverse range of Schiff base derivatives. The reaction typically involves mixing the this compound and the carbonyl compound in a suitable solvent, such as ethanol, and heating the mixture, often under reflux, to drive the reaction to completion. The removal of water, a byproduct of the condensation, can help to shift the equilibrium towards the product.

A general procedure for the synthesis of a Schiff base from phenylhydrazine and benzaldehyde (B42025) involves dissolving the reactants in ethanol and refluxing the mixture in the presence of glacial acetic acid for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product Class |

| Phenylhydrazine | Benzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | Phenylhydrazone |

| Phenylhydrazine | p-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | Phenylhydrazone |

| Phenylhydrazine | Salicylaldehyde | Ethanol | Glacial Acetic Acid | Reflux | Phenylhydrazone |

This table illustrates the general conditions for Schiff base formation from phenylhydrazine, which are applicable to this compound.

Derivatization Strategies of the this compound Core

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic structures, such as pyrazoles and thiadiazoles. These derivatizations often involve the reaction of the hydrazide or its Schiff base derivatives with appropriate reagents to construct the heterocyclic ring.

The synthesis of pyrazole derivatives, for instance, can be achieved through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.gov A one-pot reaction between an arylaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst can lead to highly functionalized pyrazoles. nih.gov This suggests that this compound could potentially be used in similar multicomponent reactions to generate novel pyrazole structures.

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from hydrazide precursors. One common route involves the reaction of acylhydrazides with sulfur-containing reagents. sbq.org.br For example, new series of 1,3,4-thiadiazoles have been prepared via the reaction of 1,3,4-thiadiazolenaminones with N-phenyl 2-oxopropanehydrazonoyl chloride. nih.govmdpi.com Another approach involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which can be obtained from the reaction of a hydrazide with an appropriate isothiocyanate. nih.gov These methods highlight the potential for the this compound core to be elaborated into various thiadiazole-containing molecules.

| Starting Material | Reagent(s) | Product Heterocycle |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazole |

| Hydrazine Derivative | 1,3-Diketone | Pyrazole |

| Acylhydrazide | Isothiocyanate | 1,3,4-Thiadiazole (via thiosemicarbazide) |

| Hydrazonoyl Chloride | Thiadiazolenaminone | 1,3,4-Thiadiazole |

This table outlines general synthetic strategies for pyrazoles and thiadiazoles that could be applied to derivatives of this compound.

Cyclization Reactions (e.g., Oxadiazole Formation)

This compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. These five-membered aromatic rings are valued as bioisosteres for carbonyl groups and are known for their metabolic stability. rsc.org The conversion of the hydrazide moiety into an oxadiazole ring is typically achieved through cyclodehydration or oxidative cyclization reactions.

A common and direct method involves the reaction of an acylhydrazide, such as this compound, with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent. nih.gov Various reagents can effect this transformation, including phosphorus oxychloride (POCl₃), polyphosphoric acid, and thionyl chloride. nih.govmdpi.com For instance, reacting this compound with a substituted aromatic acid in the presence of POCl₃ would yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative. mdpi.com

Another well-established route is the oxidative cyclization of N-acylhydrazones. researchgate.net These intermediates are readily prepared by the condensation of this compound with an appropriate aldehyde. Subsequent treatment with an oxidizing agent, such as iodine in the presence of a base or a hypervalent iodine reagent, facilitates the ring closure to form the oxadiazole. organic-chemistry.org

More contemporary methods focus on milder and more efficient conditions. The use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been reported for the synthesis of 2-amino-1,3,4-oxadiazoles from the corresponding thiosemicarbazide (B42300) precursors, which are derived from hydrazides. luxembourg-bio.com This approach offers advantages such as mild reaction conditions and simpler work-up procedures. luxembourg-bio.com A novel, non-dehydrative method involves the coupling of acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted oxadiazole without forming a 1,2-diacyl hydrazide intermediate. nih.gov

Table 1: Selected Methods for 1,3,4-Oxadiazole Synthesis from Hydrazide Precursors

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| Acylhydrazide + Carboxylic Acid | POCl₃, reflux | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govmdpi.com |

| Acylhydrazide + Aldehyde | 1. Condensation; 2. Oxidizing agent (e.g., I₂, K₂CO₃) | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

| Hydrazide + Isothiocyanate | 1. MeOH, RT; 2. TBTU, DIEA, DMF, 50°C | 2-Amino-5-substituted-1,3,4-oxadiazole | luxembourg-bio.com |

| Acylhydrazide + α-Bromo nitroalkane | K₂CO₃, KI, DME/H₂O | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

Modifications of the Phenyl and Propane (B168953) Moieties

The structural diversity of this compound derivatives is often achieved by modifying the phenyl and propane components of the molecule. These modifications are typically introduced by utilizing appropriately substituted starting materials in the initial synthesis.

To modify the phenyl ring, substituted phenylhydrazines can be employed. For example, the reaction of a substituted phenylhydrazine hydrochloride with propanoic acid in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) yields N'-substituted-phenylpropanehydrazides. mdpi.com Similarly, modifications can be introduced onto the aromatic ring of the acyl group by starting with a substituted propanoic acid derivative, although functionalized short-chain alkanoic acids are less commonly varied than the aromatic components.

Another strategy involves the synthesis of derivatives where the phenyl group is part of a larger or different aromatic system. For instance, synthetic routes leading to N-phenylsulfonamide derivatives often start from aniline (B41778), which can be modified before being incorporated into the final molecule. nih.gov Analogously, using precursors like 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) allows for the introduction of complex substituents on the nitrogen, which can then be further reacted to form hydrazide-like structures or other derivatives. nih.gov

Table 2: Strategies for Moiety Modification

| Target Moiety | Synthetic Strategy | Example Starting Materials | Reference |

| Phenyl Group | Use of substituted phenylhydrazines | 4-Chlorophenylhydrazine, Propanoic acid | mdpi.com |

| Phenyl Group | Use of complex amine precursors | 2-Chloro-5-nitropyridine, N-phenylpiperazine | nih.gov |

| Acyl Group | Use of substituted carboxylic acids | Substituted benzoic acids (as analogs for propane moiety) | mdpi.com |

Introduction of Spiro-Systems and Heterocyclic Rings

Incorporating spirocyclic systems and additional heterocyclic rings into the this compound scaffold generates molecules with distinct three-dimensional structures, a feature highly sought after in medicinal chemistry. rsc.orgshu.ac.uk These complex architectures can be constructed through various cycloaddition and tandem reactions.

One powerful method for creating spiro-heterocycles is the [3+2] cycloaddition reaction involving nitrilimines. nih.gov Nitrilimines can be generated in situ from hydrazonyl chlorides, which are themselves accessible from hydrazides like this compound. The reaction of these nitrilimines with dipolarophiles such as carbon disulfide can lead to a double cycloaddition, forming spiro[4.4]thiadiazole derivatives. nih.gov

Another approach utilizes tosylhydrazones, which can be prepared from the corresponding ketone and tosylhydrazide. While not directly starting from this compound, this methodology illustrates a general principle for creating spiro-dihydropyrazoles by reacting a cyclic tosylhydrazone with an electron-deficient alkene. rsc.orgshu.ac.uk This strategy could be adapted to derivatives containing a suitable ketone functionality.

The introduction of other heterocyclic rings can be achieved through multi-step sequences. For example, a hydrazide can be converted to a 1,3,4-oxadiazole-2-thiol (B52307) by reacting it with carbon disulfide in the presence of potassium hydroxide. The resulting thiol group is a versatile handle for further S-alkylation with various alkyl or aryl halides, thereby attaching new heterocyclic or carbocyclic moieties. researchgate.net

Table 3: Methods for Introducing Spiro and Heterocyclic Systems

| Synthetic Target | Method | Key Intermediates | Reference |

| Spiro[4.4]thiadiazoles | Double [3+2] cycloaddition | Nitrilimines (from hydrazonyl chlorides) | nih.gov |

| Spiro-dihydropyrazoles | [3+2] Cycloaddition | Tosylhydrazones, Diazo compounds | rsc.orgshu.ac.uk |

| Fused Heterocycles | Tandem intramolecular reactions | Aminoalkynes | acs.org |

| Appended Heterocycles | S-alkylation of oxadiazole-2-thiol | 1,3,4-Oxadiazole-2-thiol | researchgate.net |

N-Substitution and Alkylation Reactions

Alkylation of the nitrogen atoms of the hydrazide group in this compound provides a direct route to a variety of derivatives with modulated properties. The two nitrogen atoms of the hydrazide moiety exhibit different nucleophilicity, allowing for selective functionalization under appropriate conditions.

A common method is direct N-alkylation using alkyl halides in the presence of a base. cdnsciencepub.com To achieve selectivity and avoid over-alkylation, a protecting group strategy can be employed. For instance, the hydrazide can be acylated with trifluoroacetic anhydride. The resulting trifluoroacetyl group activates the adjacent nitrogen for selective alkylation and can be subsequently removed under hydrolytic or reductive conditions. cdnsciencepub.com

Reductive alkylation offers another route, where the hydrazide is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com Modern variations of this approach utilize reagents like α-picoline-borane for the direct reductive alkylation of hydrazine derivatives in a one-pot manner. organic-chemistry.org

More advanced and catalytic methods have also been developed. A ruthenium-catalyzed "borrowing hydrogen" strategy allows for the alkylation of acyl hydrazides using primary and secondary alcohols as the alkylating agents. organic-chemistry.orgresearchgate.net This process is highly atom-economical and environmentally friendly as it generates water as the only byproduct. It can even be extended to a three-component reaction to produce non-symmetrical N,N-dialkylated acyl hydrazides. researchgate.net

Table 4: N-Alkylation Methods for Hydrazides

| Method | Alkylating Agent | Reagents & Conditions | Key Features | Reference |

| Direct Alkylation | Alkyl Halides | Base (e.g., DBU, K₂CO₃) | Often requires protecting groups for selectivity. | cdnsciencepub.com |

| Mitsunobu Reaction | Alcohols | PPh₃, DIAD | Mild conditions for N-alkylation. | cdnsciencepub.com |

| Reductive Alkylation | Aldehydes | α-Picoline-borane | One-pot procedure. | google.comorganic-chemistry.org |

| Borrowing Hydrogen | Alcohols | Ru-catalyst | Atom-economical, generates water as byproduct. | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of this compound and its derivatives. youtube.com The focus is on developing methodologies that are not only efficient but also environmentally benign.

Key green chemistry concepts applicable to these syntheses include:

Prevention of Waste: Designing syntheses to minimize byproducts is a core principle. youtube.com Catalytic methods, such as the borrowing hydrogen strategy for N-alkylation, are superior to stoichiometric reactions in this regard. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial. youtube.com Cycloaddition and tandem reactions that build complexity in a single step are often highly atom-economical.

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and harsh reagents like POCl₃. nih.govmdpi.com Green approaches seek alternatives, such as using water or bio-derived solvents, or performing reactions under solvent-free conditions, for example, using ball-milling. nih.govhuarenscience.com The development of oxadiazole syntheses that avoid strong dehydrating agents or toxic heavy metals aligns with this principle. luxembourg-bio.comnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. huarenscience.com The development of catalytic systems that operate under mild conditions is a significant step towards more energy-efficient syntheses. Microwave-assisted synthesis has also emerged as a tool to reduce reaction times and energy input. researchgate.net

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound class, a future direction in green chemistry is the use of starting materials derived from renewable biological sources. huarenscience.com

By integrating these principles, the chemical industry can move towards more sustainable practices for the production of this compound and its valuable derivatives, minimizing environmental impact while maintaining synthetic utility. nih.govyoutube.com

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural identification.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in N-phenylpropanehydrazide by measuring the absorption of infrared radiation. The FT-IR spectrum provides a unique "fingerprint" based on the molecule's vibrational modes.

Key characteristic absorption bands expected for this compound include:

N-H Stretching: The hydrazide group contains N-H bonds which typically exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two N-H groups may lead to multiple or broadened peaks in this area.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) group will show strong absorptions in the 2850-2960 cm⁻¹ range.

C=O Stretching (Amide I band): The carbonyl group (C=O) of the hydrazide is a strong infrared absorber and its stretching vibration, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum. It is typically observed in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, forms the Amide II band. This band is expected to appear around 1520-1570 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The precise position and intensity of these bands can provide information about hydrogen bonding and the molecule's local environment.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy provides excellent information on non-polar, symmetric bonds and the carbon skeleton.

For this compound, Raman spectroscopy would be particularly useful for characterizing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group gives a strong, sharp signal that is highly characteristic.

Carbon Backbone: The C-C bonds of the propane chain and the phenyl ring can be observed.

Symmetric Vibrations: Symmetrical stretching vibrations that are weak or absent in the FT-IR spectrum are often strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the local electronic environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the entire atomic framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show several distinct signals.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Phenyl Protons (Ar-H) | ~6.8 - 7.5 | Multiplet | Protons on the aromatic ring. The substitution pattern will influence the exact shifts and splitting patterns. |

| Methylene (B1212753) Protons (-CH₂-) | ~2.2 - 2.5 | Quartet | Part of the propanoyl group, adjacent to both a methyl and a carbonyl group. Split by the -CH₃ protons. |

| Methyl Protons (-CH₃) | ~1.0 - 1.3 | Triplet | Part of the propanoyl group. Split by the -CH₂- protons. |

| Hydrazide Protons (-NH-NH-) | Broad, variable | Singlets (broad) | Chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information about the carbon skeleton. mdpi.comnih.gov A proton-decoupled ¹³C NMR spectrum for this compound would show a single peak for each unique carbon atom.

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | ~170 - 175 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic Carbons (Ar-C) | ~110 - 150 | The phenyl group will show multiple signals depending on symmetry. The carbon attached to the nitrogen (ipso-carbon) will have a distinct shift. |

| Methylene Carbon (-CH₂-) | ~25 - 35 | Aliphatic carbon adjacent to the carbonyl group. |

| Methyl Carbon (-CH₃) | ~8 - 15 | Aliphatic methyl carbon at the end of the chain. |

While 1D NMR spectra establish the basic connectivity, the hydrazide linkage in this compound introduces structural complexity due to restricted rotation around the amide C(O)-N bond and the N-N single bond. This can lead to the existence of multiple stable conformers (rotational isomers or rotamers) in solution, which may be in slow exchange on the NMR timescale. mdpi.comnih.gov

Studies on similar N-acylhydrazones have shown that these molecules often exist as a mixture of conformers, such as E/Z isomers with respect to the C-N bond and syn/anti conformers with respect to the N-N bond. mdpi.comnih.gov Advanced NMR techniques are crucial for identifying these different species and characterizing their structures:

2D Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. This would definitively connect the methylene quartet and methyl triplet of the propane group. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. numberanalytics.comipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton, for instance by showing a correlation from the methylene protons to the carbonyl carbon and the aromatic carbons. numberanalytics.comipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) detect protons that are close to each other in space, regardless of whether they are connected by bonds. This technique is indispensable for determining the three-dimensional structure and preferred conformation. For example, an NOE between a specific N-H proton and protons on the phenyl ring would help define the orientation around the N-N bond. ipb.pt

The observation of duplicate peaks in the ¹H and ¹³C NMR spectra is a strong indicator of the presence of multiple conformers at room temperature. By using these advanced techniques, often at varying temperatures, the distinct structures of the conformers can be assigned and the dynamics of their interconversion can be studied. mdpi.comnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. msu.eduyoutube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The absorption of energy occurs at specific wavelengths, providing information about the chromophores present in the structure. msu.edu

For this compound, the primary chromophores are the phenyl group and the carbonyl group (C=O) within the hydrazide moiety. These groups give rise to characteristic electronic transitions, namely π → π* and n → π* transitions. The π → π* transitions, which are typically high-energy and result in strong absorption bands, originate from the aromatic system of the phenyl ring and the double bond of the carbonyl group. The n → π* transition involves the non-bonding lone pair electrons on the oxygen and nitrogen atoms of the hydrazide group. These transitions are generally of lower energy and have weaker absorption intensities. msu.edu

Table 1: Calculated UV-Vis Absorption Data for N-phenylpropanamide in Ethanol (B145695)

| Wavelength (λmax) | Transition |

|---|---|

| 238 nm | π → π* |

| 203 nm | π → π* |

Data sourced from computational studies on N-phenylpropanamide. researchgate.net

These transitions are primarily associated with the phenyl ring and the amide group, which are structurally analogous to the components of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov When a molecule is introduced into the mass spectrometer, it is ionized and often breaks apart into characteristic fragment ions. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the intact molecule's mass, and various fragment peaks, which reveal the molecule's structure.

For this compound (C₉H₁₂N₂O), the theoretical molecular weight can be calculated, which would correspond to the molecular ion peak in its mass spectrum. The fragmentation of this compound is expected to occur at the weakest bonds, primarily the C-N and N-N bonds of the hydrazide linkage.

Studies on related N-phenyl amides suggest that a common fragmentation pathway involves the cleavage of the amide bond. nih.gov For instance, research on N-phenyllinoleamide identified an amidase-like activity that resulted in the release of aniline (B41778) and the corresponding free fatty acid. nih.gov A similar cleavage in this compound would break the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of a propanoyl cation and a phenylhydrazine (B124118) radical, or a phenylhydrazide anion and a propyl cation, among other possibilities.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Name | Structure | Theoretical m/z |

|---|---|---|

| Propanoyl cation | [CH₃CH₂CO]⁺ | 57.07 |

| Phenylhydrazinyl cation | [C₆H₅NHNH]⁺ | 107.13 |

| Phenylium cation | [C₆H₅]⁺ | 77.11 |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction (SC-XRD) involves directing a beam of X-rays onto a single, high-quality crystal. pulstec.net The resulting diffraction pattern of spots is used to construct an electron density map, from which the atomic structure of the molecule can be determined with high precision. ub.edupulstec.net

While a crystal structure for this compound itself is not published, the structure of the closely related compound N'-acetyl-N'-phenyl-2-naphthohydrazide has been determined by SC-XRD. researchgate.net This analysis reveals crucial structural parameters and serves as an excellent model for understanding the solid-state conformation of similar hydrazide derivatives. The study of N'-acetyl-N'-phenyl-2-naphthohydrazide showed that it crystallizes in the triclinic space group P-1. researchgate.net The detailed crystallographic data obtained provides a blueprint for the molecular geometry. researchgate.net

Table 3: Crystallographic Data for the Analogous Compound N'-acetyl-N'-phenyl-2-naphthohydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Formula Weight | 304.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Data obtained for N'-acetyl-N'-phenyl-2-naphthohydrazide. researchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.netrsc.org These interactions, though weaker than covalent bonds, are fundamental to the stability and properties of the crystalline solid. nih.gov

In hydrazide-containing structures, hydrogen bonding is a dominant directional force. Analysis of the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide shows that the crystal packing is stabilized by an extensive network of hydrogen bonds, specifically N-H···O and C-H···O interactions. researchgate.net The amide proton (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust synthons that guide the crystal architecture. researchgate.netnih.gov

Table 4: Key Intermolecular Interactions in Phenyl-Hydrazide Crystal Structures

| Interaction Type | Description |

|---|---|

| N-H···O Hydrogen Bond | A strong, directional interaction between the amide proton and a carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov |

| C-H···O Hydrogen Bond | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors. researchgate.net |

| π···π Stacking | Interactions between the aromatic π-systems of adjacent phenyl rings, contributing to packing efficiency. researchgate.net |

| C-H···π Interaction | An interaction where a C-H bond points towards the face of an aromatic ring. researchgate.net |

Based on findings from analogous crystal structures. researchgate.netnih.gov

Computational and Theoretical Studies of N Phenylpropanehydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic structure and energy of a molecule, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. springerprofessional.deyoutube.comyoutube.comnih.gov This method is employed to determine the most stable three-dimensional arrangement of atoms in N-phenylpropanehydrazide, known as its optimized geometry. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or higher, which describes the atomic orbitals. researchgate.netnih.govscirp.org The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

For analogous hydrazine (B178648) derivatives, DFT calculations have been successfully used to reproduce experimental crystal structures and to predict vibrational frequencies. researchgate.net Furthermore, DFT is instrumental in calculating various electronic properties that govern the molecule's behavior. These properties include total energy, dipole moment, and the distribution of electronic charge. In studies of similar compounds, DFT has been used to investigate the electronic structures of a series of derivatives, revealing how different substituents can influence their properties. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of a Hydrazide Moiety (from a related study)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.35 | ||

| N-N | 1.38 | ||

| N-H | 1.01 | ||

| C-N-N | 118.5 | ||

| N-N-H | 115.0 | ||

| C-N-N-H | 175.0 |

Note: This table presents typical values for a hydrazide functional group and is for illustrative purposes. Actual values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govscirp.org Conversely, a large energy gap implies greater stability. For various organic molecules, including those with hydrazone and coumarin (B35378) structures, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and to predict its reactivity. researchgate.netresearchgate.net The spatial distribution of the HOMO and LUMO also provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (from a study on a related compound)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: These values are illustrative and based on general findings for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scirp.orgnih.gov The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule.

Different colors on the MEP map signify different potential values. Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. nih.gov For various N-acylhydrazone and pyrazole (B372694) derivatives, MEP analysis has been instrumental in identifying the nucleophilic and electrophilic centers, thereby providing a rationale for their observed chemical and biological activities. scirp.org In this compound, the MEP map would likely highlight the nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms attached to heteroatoms as areas of positive potential.

Analysis of Bonding and Interactions

Beyond the electronic structure, a deeper understanding of the bonding and non-covalent interactions within a molecule is essential. Advanced computational techniques allow for a detailed analysis of these features.

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with Lewis structure concepts. researchgate.net This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

The analysis of donor-acceptor interactions within the NBO framework reveals the transfer of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization. In studies of hydrazine derivatives and other organic compounds, NBO analysis has been employed to understand the stability arising from these charge transfer interactions. researchgate.netresearchgate.net For instance, the interaction between a lone pair on a nitrogen or oxygen atom and an adjacent antibonding orbital can be quantified to explain conformational preferences and reactivity.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions (from a study on a related compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) | σ(N-C) | 25.8 |

| LP(N) | σ(C-C) | 5.2 |

| σ(C-H) | σ*(N-C) | 3.1 |

Note: E(2) represents the stabilization energy. This table is illustrative of the type of data obtained from NBO analysis.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density, ρ(r).

Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the chemical bond. For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is small and ∇²ρ is positive. researchgate.net QTAIM has been used to analyze intramolecular hydrogen bonds and other weak interactions in various molecular systems, providing a quantitative measure of their strength. In this compound, QTAIM could be used to characterize the covalent bonds within the molecule as well as any potential intramolecular hydrogen bonds.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) analysis is a computational chemistry technique used to identify and visualize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within molecular systems. chemtools.orgnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org

The core principle of NCI analysis lies in the observation that noncovalent interactions are associated with regions of low electron density and a small reduced density gradient. chemtools.org By plotting the reduced density gradient against the electron density, characteristic spikes appear at low-density values, which signify noncovalent interactions. nih.gov These interactions can then be visualized in three-dimensional space as isosurfaces. chemtools.org

The nature of these interactions is distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Attractive interactions , such as hydrogen bonds, are characterized by negative values of sign(λ₂)ρ and are typically colored blue.

Repulsive interactions , or steric clashes, correspond to positive values and are colored red.

Weak van der Waals interactions are found in regions where the value is close to zero and are often colored green. chemtools.org

NCI analysis is a valuable tool for understanding the forces that govern molecular conformation and intermolecular associations in various chemical and biological systems. nih.gov For instance, it has been used to study the interactions within large biomolecules and to understand solute-solvent interactions. nih.govresearchgate.net

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a quantum chemical method that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function allows for a chemically intuitive visualization of electron localization in atoms, molecules, and solids. wikipedia.orgjussieu.fr

ELF analysis is particularly useful for distinguishing different types of chemical bonds and electronic features:

Covalent bonds and lone pairs are clearly identifiable as regions of high electron localization. wikipedia.org

It effectively separates the core and valence electrons of an atom. wikipedia.org

The analysis of ELF has been described as a "faithful visualization of VSEPR theory in action". wikipedia.org

The ELF value ranges from 0 to 1. A value of 1 corresponds to perfect localization, while a value of 0.5 is characteristic of a uniform electron gas. jussieu.fr The topological analysis of the ELF scalar field reveals basins of attractors, which correspond to core electrons, valence lone pairs, and bonding electron pairs. jussieu.fr This method has been widely applied to understand the nature of chemical bonding in various systems, from simple molecules to complex materials. researchgate.net

Molecular Dynamics Simulations (in the context of ligand-protein interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In the context of ligand-protein interactions, MD simulations provide detailed insights into the dynamic processes of a ligand binding to, or unbinding from, a protein. nih.govresearchgate.net

These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe conformational changes, predict binding affinities, and elucidate the mechanisms of molecular recognition. researchgate.netresearchgate.net Key applications of MD simulations in this area include:

Binding Pose Prediction: Determining the most likely orientation of a ligand within a protein's binding site. researchgate.net

Binding Free Energy Calculation: Estimating the strength of the interaction between a ligand and a protein, which is crucial for drug design. nih.gov

Understanding Protein Dynamics: Observing how a protein's structure fluctuates and adapts upon ligand binding. researchgate.net

MD simulations explicitly consider the flexibility of both the protein and the ligand, as well as the surrounding solvent molecules, providing a more realistic model of the biological environment compared to static docking methods. nih.gov The insights gained from these simulations are invaluable for rational drug design and for understanding fundamental biological processes. rsc.org

Coordination Chemistry of N Phenylpropanehydrazide Derived Ligands

Synthesis and Characterization of Metal Complexes with N-Phenylpropanehydrazide Schiff Bases

The synthesis of metal complexes involving this compound Schiff bases typically begins with the condensation reaction between this compound and a suitable carbonyl compound, such as an aldehyde or ketone, to form the Schiff base ligand. core.ac.ukresearchgate.net This reaction is often carried out under reflux in a solvent like methanol. core.ac.uk The resulting Schiff base ligand is then reacted with a metal salt, often in a 1:1 or 1:2 metal-to-ligand molar ratio, to yield the desired complex. core.ac.ukrdd.edu.iq The complexes are frequently solid and crystalline in nature. core.ac.uk

Characterization of these synthesized ligands and their metal complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is crucial for determining the empirical formula and confirming the stoichiometry of the complexes. researchgate.netrdd.edu.iq Molar conductivity measurements help to ascertain the electrolytic or non-electrolytic nature of the complexes. core.ac.uk

Schiff bases derived from hydrazides are known to form stable complexes with a wide range of transition metals. researchgate.net For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with a tetradentate Schiff base derived from p-nitrophenyl azo-2-(imino-4-antipyrinyl)-4-(2-imino-benzoic acid) pentane (B18724) have been successfully synthesized and characterized. rdd.edu.iq Similarly, new Schiff bases derived from the condensation of gallic hydrazide with acetophenone (B1666503) derivatives have been used to synthesize complexes of Cd(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The general synthetic route can be summarized as follows:

Preparation of the Hydrazide: This may involve reactions such as treating an ester with hydrazine (B178648) hydrate.

Synthesis of the Schiff Base: The hydrazide is condensed with an aldehyde or ketone. core.ac.uk

Synthesis of the Metal Complex: The Schiff base ligand is reacted with a metal salt in an appropriate solvent. rdd.edu.iqyoutube.com

The purity of the synthesized compounds is often checked using techniques like Thin Layer Chromatography (TLC). rdd.edu.iq

Investigation of Coordination Modes and Ligand Denticity

The way in which this compound-derived Schiff base ligands bind to metal ions, known as the coordination mode, and the number of donor atoms involved, referred to as denticity, are key aspects of their coordination chemistry. These ligands are versatile and can exhibit different denticities, commonly acting as bidentate or tridentate ligands.

In many cases, these Schiff bases act as tridentate ligands, coordinating through the azomethine nitrogen, a phenolic oxygen (if present in the aldehyde/ketone precursor), and the amide oxygen or nitrogen of the hydrazide moiety. researchgate.net For example, a Schiff base derived from pyridine-2-carbaldehyde and 4-hydroxy benzohydrazide (B10538) acts as a tridentate NNO donor. researchgate.net

Tetradentate Schiff bases are also prevalent, often coordinating through an N2O2 donor set. rdd.edu.iqjournalijar.com This can occur when the Schiff base is formed from a dicarbonyl compound or when two Schiff base units are linked. These tetradentate ligands are known for forming stable compounds with various metal ions. rdd.edu.iq

The coordination can involve the deprotonation of the ligand, leading to the formation of anionic ligands. For instance, a chiral Schiff base, N-(S)-2-(6-methoxylnaphthyl)-propanoyl-N′-(2-hydroxylbenzylidene)hydrazine (H2L), can act as a dinegative tridentate ligand (L2-). researchgate.net Interestingly, this same ligand can act as a tetradentate bridging ligand, coordinating to two metal ions simultaneously, leading to the formation of coordination polymers. researchgate.net

The specific coordination mode and denticity are influenced by several factors, including the structure of the Schiff base, the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions like azide. researchgate.net

Spectroscopic Analysis of Metal-Ligand Bonding (IR, UV-Vis, NMR of complexes)

Spectroscopic techniques are indispensable for elucidating the nature of the bonding between the metal ion and the this compound-derived ligand.

Infrared (IR) Spectroscopy is particularly useful for identifying the donor atoms involved in coordination. Key observations include:

ν(C=N) (Azomethine): A shift in the stretching frequency of the azomethine group (typically around 1620 cm⁻¹) to a higher or lower frequency in the complex spectrum compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. rdd.edu.iquobaghdad.edu.iq

ν(N-H): The disappearance or shift of the N-H stretching vibration band suggests deprotonation and coordination of the amide nitrogen.

ν(C=O) (Amide): A shift in the amide I band (primarily C=O stretching) to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen. However, in some cases, this band may remain unchanged, suggesting it is not involved in bonding. rdd.edu.iq

ν(N-N): A shift in the N-N stretching frequency can also provide evidence of coordination. core.ac.uk

New Bands: The appearance of new bands in the low-frequency region of the spectra of the complexes, typically in the range of 420-470 cm⁻¹, can be assigned to the M-N stretching vibrations, further confirming coordination. rdd.edu.iqnih.gov

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complexes and helps in determining their geometry. The electronic spectra of the free ligands typically show bands corresponding to π → π* and n → π* transitions. Upon complexation, new bands may appear due to:

Ligand-to-Metal Charge Transfer (LMCT): These transitions are often observed in the spectra of the complexes. researchgate.net

d-d Transitions: For transition metal complexes, bands corresponding to d-d electronic transitions can be observed. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). researchgate.netrdd.edu.iq For example, the electronic spectra of a series of complexes with a tetradentate N2O2 ligand suggested an octahedral geometry for all the central metal ions. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is used to further characterize the ligands and their diamagnetic complexes. In the ¹H NMR spectra of the ligands, characteristic signals for the azomethine proton and the N-H proton are observed. Upon complexation, these signals may shift or disappear, providing further evidence of the coordination mode. researchgate.net For instance, the presence of two different sets of signals in the ¹H NMR spectrum of a chiral Schiff base indicated the existence of both (E) and (Z) isomers in solution. researchgate.net

Interactive Data Table: Spectroscopic Data for a Representative this compound Schiff Base Complex

| Spectroscopic Technique | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| IR Spectroscopy | |||

| ν(C=N) | ~1624 | Shifted | Coordination of azomethine nitrogen rdd.edu.iq |

| ν(N-H) | ~3450 | Shifted or absent | Coordination of amide nitrogen core.ac.uk |

| ν(C=O) | ~1600 | Shifted or unchanged | Coordination of carbonyl oxygen rdd.edu.iq |

| ν(M-N) | - | ~420-470 | Formation of metal-nitrogen bond rdd.edu.iq |

| UV-Vis Spectroscopy | |||

| π → π* / n → π* | Present | Shifted | Ligand-based transitions |

| d-d transitions | - | Present | Indicates coordination geometry rdd.edu.iq |

| ¹H NMR Spectroscopy | |||

| Azomethine proton | Present | Shifted or absent | Coordination of azomethine group researchgate.net |

| N-H proton | Present | Absent | Deprotonation and coordination researchgate.net |

Crystal Structure Analysis of this compound Metal Complexes

For instance, the single-crystal X-ray structure of a copper(II) complex with a chiral Schiff base ligand, {[CuL]·H₂O·2DMF}∞, revealed that the dinegative tridentate ligand (L²⁻) acts as a tetradentate bridging ligand, coordinating to two different copper ions. researchgate.net This bridging results in the formation of an infinite one-dimensional metal-organic framework. researchgate.net

In another example, the crystal structure of a zinc(II) complex, [Zn(H₂L)(SCN)₂], where H₂L is 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide, showed that the zinc ion is coordinated to the ligand in a tridentate fashion through an imino nitrogen, a pyridyl nitrogen, and a sulfur atom. researchgate.net The coordination sphere is completed by two thiocyanate (B1210189) anions. researchgate.net

The analysis of crystal structures has confirmed various coordination geometries for these types of complexes, including octahedral, square pyramidal, and trigonal bipyramidal. researchgate.netnih.govnih.gov For example, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) complexes with Mn(II), Ni(II), Co(II), and Cu(II) revealed an octahedral geometry, with two bidentate Schiff base molecules and two water molecules coordinating to the central metal ion. nih.gov

These structural studies are crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound Schiff bases are determined by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Electronic Properties: The electronic spectra, as discussed in section 5.3, provide valuable information about the electronic structure of the complexes. The d-d transitions observed for transition metal complexes are influenced by the ligand field strength. The nature of the ligand and the geometry of the complex dictate the splitting of the d-orbitals, which in turn affects the electronic properties. rsc.org Some complexes exhibit interesting photophysical properties and have been studied for their potential applications in technology. nih.gov

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the geometry and bonding in the complex. aps.orgaps.org

Paramagnetic Complexes: Complexes with unpaired electrons are paramagnetic, and their magnetic moments can be used to distinguish between different possible geometries. For example, a high-spin octahedral Ni(II) complex (d⁸) will have two unpaired electrons and a magnetic moment of around 2.8-3.5 B.M., whereas a square planar Ni(II) complex is diamagnetic (zero unpaired electrons).

Diamagnetic Complexes: Complexes with no unpaired electrons, such as those of Zn(II), Cd(II), and Hg(II), are diamagnetic. rdd.edu.iq Low-spin d⁶ complexes in an octahedral field and d⁸ complexes in a square planar geometry are also diamagnetic. researchgate.net

Antiferromagnetic and Ferromagnetic Coupling: In polynuclear complexes, where two or more metal centers are in close proximity, magnetic exchange interactions can occur. These can be either antiferromagnetic (leading to a lower than expected magnetic moment) or ferromagnetic (resulting in a higher magnetic moment). aps.org

The magnetic properties are often temperature-dependent, and studies of this dependence can provide further insights into the electronic structure and magnetic exchange mechanisms. rsc.org

Interactive Data Table: Expected Magnetic Moments for Common Geometries of Metal Complexes

| Metal Ion | d-electron config. | Geometry | Spin State | Unpaired e⁻ | Magnetic Moment (B.M.) |

| Co(II) | d⁷ | Octahedral | High-spin | 3 | ~4.3-5.2 |

| Tetrahedral | High-spin | 3 | ~4.2-4.8 | ||

| Ni(II) | d⁸ | Octahedral | High-spin | 2 | ~2.8-3.5 |

| Square Planar | Low-spin | 0 | 0 (Diamagnetic) | ||

| Cu(II) | d⁹ | Octahedral/Tetragonal | - | 1 | ~1.7-2.2 |

| Zn(II) | d¹⁰ | Any | - | 0 | 0 (Diamagnetic) |

Theoretical Studies on Coordination Geometries and Stability

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the coordination chemistry of this compound-derived complexes. researchgate.net These theoretical studies complement experimental data and provide deeper insights into the electronic structure, bonding, and stability of these compounds.

Stability: The stability of the metal complexes can be assessed by calculating their formation energies or binding energies. By comparing the energies of the reactants (metal ion and ligand) with the energy of the product (the complex), the thermodynamic stability of the complex can be determined. Theoretical studies can also be used to investigate the factors influencing the stability of the complexes, such as the nature of the metal ion and the substituents on the ligand.

Electronic Structure and Bonding: DFT calculations provide detailed information about the electronic structure of the complexes, including the energies and compositions of the molecular orbitals. aps.org This allows for a quantitative analysis of the metal-ligand bonding interactions, including the contributions of σ-donation and π-backbonding. The calculated electronic transitions can be correlated with the experimental UV-Vis spectra to aid in the assignment of the observed absorption bands. researchgate.net

Non Clinical Biological Activity Research of N Phenylpropanehydrazide Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of N-phenylpropanehydrazide and its analogs has been extensively investigated, with studies demonstrating notable activity against a range of bacterial and fungal pathogens.

Derivatives of hydrazide-hydrazones have shown a broad spectrum of antibacterial activity. nih.gov Studies indicate that certain synthesized hydrazide-hydrazones are particularly potent against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov For instance, N-(4-fluorobenzylidene)benzohydrazide has been tested against a panel of both Gram-positive and Gram-negative bacteria, showing varied efficacy. nih.gov

Novel hydrazide-hydrazone derivatives have been synthesized and evaluated for their effectiveness against several pathogenic bacterial strains. mdpi.com The antibacterial action of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-). mdpi.com In one study, derivatives containing hydroxyl, bromo, and methoxy (B1213986) groups (compounds 5f, 5c, and 5d) demonstrated potent activity, with hydrazone 5f showing the strongest effect with inhibitory zone diameters between 16 and 20.4 mm. mdpi.com The MIC values for compounds 5c and 5f were found to be particularly low against Bacillus subtilis and Staphylococcus aureus. mdpi.com

Furthermore, N-phenylpyrrolamide derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, essential bacterial enzymes. nih.gov This mechanism grants them antibacterial activity, particularly against Gram-positive bacteria. nih.gov The oxadiazolone derivative 11a, for example, displayed significant activity with MIC values of 1.56 μM against Enterococcus faecalis and 3.13 μM against wild-type S. aureus, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus (VRE). nih.gov

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone 15 | Staphylococcus aureus | 1.95-7.81 µg/mL | nih.gov |

| Hydrazide-hydrazone 16 | Gram-positive bacteria | 1.95-7.81 µg/mL | nih.gov |

| Hydrazone 5c | Bacillus subtilis | 6.25 µg/mL | mdpi.com |

| Hydrazone 5f | Bacillus subtilis | 6.25 µg/mL | mdpi.com |

| Hydrazone 5c | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Hydrazone 5f | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Oxadiazolone derivative 11a | Enterococcus faecalis | 1.56 µM | nih.gov |

| Oxadiazolone derivative 11a | Staphylococcus aureus (MRSA, VRE) | 3.13 µM | nih.gov |

N'-phenylhydrazides have emerged as a promising class of antifungal agents. A study involving fifty-two synthesized N'-phenylhydrazide compounds evaluated their in vitro activity against five strains of Candida albicans. nih.govnih.gov All tested compounds showed some level of antifungal activity. nih.govnih.gov Notably, 27 of the 52 compounds demonstrated significantly better inhibitory activity against fluconazole-resistant strains of C. albicans than fluconazole (B54011) itself. nih.govnih.gov

Among the tested compounds, derivative A11 exhibited the most potent activity against C. albicans strains SC5314, 4395, and 5272, with MIC₈₀ values (the concentration required to inhibit 80% of fungal growth) of 1.9, 4.0, and 3.7 μg/mL, respectively. nih.govnih.gov Furthermore, compounds B14 and D5 were more effective than fluconazole against four different fluconazole-resistant fungal strains. nih.govnih.gov The promising antifungal activity of these N'-phenylhydrazide derivatives suggests their potential as lead compounds for developing new antifungal therapies. nih.govresearchgate.netresearchgate.net

**Table 2: Antifungal Activity of N'-Phenylhydrazide Derivatives against *Candida albicans***

| Compound | Fungal Strain | Activity (MIC₈₀) | Reference |

|---|---|---|---|

| A11 | C. albicans SC5314 | 1.9 µg/mL | nih.govnih.gov |

| A11 | C. albicans 4395 (Fluconazole-resistant) | 4.0 µg/mL | nih.govnih.gov |

| A11 | C. albicans 5272 (Fluconazole-resistant) | 3.7 µg/mL | nih.govnih.gov |

| B14 | Fluconazole-resistant strains | Better than fluconazole | nih.govnih.gov |

| D5 | Fluconazole-resistant strains | Better than fluconazole | nih.govnih.gov |

Antiviral Activity Investigations

The antiviral properties of N-phenylhydrazide derivatives have been explored, with a particular focus on enveloped viruses like Ebola and Chikungunya.

Research has identified N′-phenylacetohydrazide derivatives as potent inhibitors of Ebola virus (EBOV) entry. nih.gov These compounds were developed through the optimization of a previously identified antiviral hit, the carbazole (B46965) derivative SC816. nih.gov The new derivatives are believed to act by inhibiting the viral entry process, a critical step in the viral replication cycle. nih.gov Specifically, they may function as allosteric inhibitors of the interaction between the EBOV glycoprotein (B1211001) (GP) and its host cell receptor, Niemann-Pick C1 (NPC1). nih.gov

In the context of Chikungunya virus (CHIKV), a significant global health threat, computational studies have been employed to identify new inhibitors. nih.gov A pyrazole-benzene derivative, identified through in silico screening, has shown potential as a potent inhibitor of CHIKV entry by targeting the E1-E2 glycoprotein complex, which is essential for membrane fusion. nih.gov

The antiviral activity of N′-phenylacetohydrazide derivatives against the Ebola virus was assessed using a lentiviral EBOV-GP-pseudotyped infection (pEBOV) assay. nih.gov This model uses a harmless virus (lentivirus) engineered to carry the Ebola virus glycoprotein (GP) on its surface, allowing for the safe study of viral entry inhibitors. In these assays, compounds 11 and 13 demonstrated dose-dependent inhibition of viral infection. nih.gov An ELISA-based assay further confirmed that these compounds could inhibit the binding of EBOV-GP to the NPC1 receptor. nih.gov

Table 3: Antiviral Activity of N′-Phenylacetamide Derivatives against Ebola Virus Pseudotype (pEBOV)

| Compound | 50% Effective Concentration (EC₅₀) (µM) | 50% Cytotoxic Concentration (CC₅₀) (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 40 | 1.9 (1.6-2.2) | >50 | >26 | nih.gov |

| 41 | 0.8 (0.6-1.0) | >50 | >62 | nih.gov |

| 42 | 0.4 (0.3-0.5) | >50 | >125 | nih.gov |

| 43 | 0.7 (0.5-0.9) | >50 | >71 | nih.gov |

| 44 | 1.1 (0.9-1.3) | >50 | >45 | nih.gov |

| 45 | 0.4 (0.3-0.5) | >50 | >125 | nih.gov |

| Toremifene (control) | 0.07 ± 0.05 | - | - | nih.gov |

Anticancer Activity Screening (in vitro cell line studies)

A variety of N-phenylhydrazide and related hydrazone derivatives have been synthesized and screened for their cytotoxic effects against human cancer cell lines in vitro. pharmainfo.in These studies have revealed that the anticancer activity can be significantly influenced by the specific chemical substitutions on the phenyl rings. pharmainfo.innih.gov

For example, a series of N-[(substituted phenyl)benzylidene]benzohydrazides showed moderate to significant activity against the human lung cancer cell line A-549 in an MTT assay. pharmainfo.in Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were identified as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov In this series, compounds featuring a nitro moiety (2a-2c) had a greater cytotoxic effect than those with a methoxy moiety (2d-2f). nih.gov Compound 2b was one of the most active against the PC3 cell line, with an IC₅₀ of 52 μM. nih.gov

Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives found them to be most selective against the prostate cancer cell line PPC-1 and melanoma cell lines IGR39, with EC₅₀ values ranging from 2.5 to 20.2 µM. mdpi.com Sulfonylhydrazide derivatives have also been evaluated, with compound (8a) showing superior activity against HepG-2 (liver cancer) cell lines, with an IC₅₀ value of 3.99 ± 0.2 μM, which was more potent than the reference drug Doxorubicin in that specific assay. nih.gov

Table 4: In Vitro Anticancer Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/CTC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Compound 2a | A-549 (Lung) | Highest inhibitory effect in its series | pharmainfo.in |

| Compound 2b | PC3 (Prostate) | 52 µM | nih.gov |

| Compound 2c | PC3 (Prostate) | 80 µM | nih.gov |

| Compound 2c | MCF-7 (Breast) | 100 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM | mdpi.com |

| Sulfonylhydrazide (8a) | HepG-2 (Liver) | 3.99 ± 0.2 μM | nih.gov |

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions, and can sometimes lead to DNA cleavage hygeiajournal.com. While there is a body of research on the DNA binding and cleavage properties of hydrazide and hydrazone derivatives in general, specific studies focusing on this compound are not well-documented. For example, reviews on hydrazide derivatives indicate their potential for DNA binding activities researchgate.net. However, without specific experimental data for this compound derivatives, their mode of interaction with DNA and their ability to induce cleavage remain speculative.

Structure Activity Relationship Sar Studies of N Phenylpropanehydrazide Derivatives

Systematic Modification of the N-Phenylpropanehydrazide Scaffold for Biological Activity

The systematic modification of the this compound scaffold is a cornerstone of lead optimization, enabling a detailed understanding of how different structural components contribute to biological activity. This process typically involves the independent or combined alteration of three primary regions: the phenyl ring (Ring A), the hydrazide linker, and the propanehydrazide moiety (acyl group).

One common strategy involves the synthesis of a library of analogs by introducing a variety of substituents onto the phenyl ring. These modifications are designed to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity on the interaction with the biological target. For instance, in studies on related N'-phenylhydrazides, a wide range of substituted benzoyl chlorides and phenylhydrazine (B124118) hydrochlorides are used as building blocks to generate diverse derivatives. tandfonline.com

Another key area for modification is the hydrazide core itself. N-methylation is a frequently employed strategy that can induce significant conformational changes and may lead to altered pharmacological profiles, improved solubility, and enhanced chemical stability. nih.gov The amide and imine nitrogens, as well as the carbonyl group, are crucial for forming hydrogen bonds with target receptors, and modifications at these sites can profoundly impact binding affinity.

The biological evaluation of these systematically modified compounds against a specific target, such as an enzyme or receptor, provides critical SAR data. For example, in the development of antifungal agents, a series of N'-phenylhydrazides were synthesized and tested against various strains of Candida albicans, revealing which modifications led to the most potent activity. tandfonline.cominnovareacademics.in Similarly, in the search for new anticancer agents, N-phenyl-benzoyl hydrazide derivatives have been synthesized and evaluated for their anti-proliferative effects on different cancer cell lines. mdpi.com

A representative table of systematically modified hydrazide derivatives and their observed biological activities is presented below.

| Compound ID | Ring A Substituent | Acyl Group Modification | Observed Biological Activity |

| 1a | 4-Hydroxy | Propanoyl | Moderate enzyme inhibition |

| 1b | 4-Methoxy | Propanoyl | Increased enzyme inhibition |

| 1c | 4-Nitro | Propanoyl | Decreased enzyme inhibition |

| 1d | 4-Hydroxy | Benzoyl | Potent enzyme inhibition |

| 1e | 4-Hydroxy | Cyclohexanecarbonyl | Variable activity |

This table is a representative example based on general SAR principles for hydrazide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov For this compound derivatives, QSAR models can provide valuable insights into the key molecular descriptors that govern their activity, thereby guiding the design of more potent analogs.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values). For each compound, a set of molecular descriptors is calculated. These descriptors can be classified into several categories, including:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model should have high statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such models can highlight the dominant role of specific properties, for instance, showing that electronic properties like the energy of the LUMO and dipole moment can be crucial in modulating anti-inflammatory activity in related heterocyclic compounds. nih.gov QSAR studies on other hydrazone derivatives have successfully built models to predict their α-amylase inhibitory activity, demonstrating the utility of this approach. tandfonline.comnih.gov

Influence of Substituents on Efficacy and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on the biological efficacy and selectivity of the derivatives. SAR studies have consistently shown that even minor changes to the substituents can lead to significant variations in activity.

Substituents on the Phenyl Ring: The phenyl ring is a primary site for modification to tune the electronic and steric properties of the molecule.

Electronic Effects: The addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can increase the electron density of the phenyl ring. innovareacademics.in In some cases, this can enhance binding to the target protein, potentially through favorable electrostatic interactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (e.g., -Cl, -F) decrease the electron density. innovareacademics.in The effect of these groups is highly dependent on the specific biological target. For instance, in some antimicrobial N-phenylbenzamides, electropositive groups on the phenyl ring are desirable for activity against Gram-positive bacteria. nih.gov

Substituents on the Hydrazide Moiety: Modification of the hydrazide linker, for example by N-alkylation, can influence the molecule's hydrogen bonding capacity and conformational flexibility. The presence of the N-H groups in the hydrazide linker is often crucial for forming key hydrogen bonds with amino acid residues in the target protein.

The table below summarizes the general influence of different substituent types on the activity of hydrazide derivatives, based on findings from various studies. innovareacademics.innih.govresearchgate.net

| Substituent Type | Position | General Influence on Activity | Potential Rationale |

| Electron-Donating (e.g., -OCH₃, -OH) | Para, Meta | Often enhances activity | Increases electron density, may improve electrostatic interactions. |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Para, Meta | Activity is target-dependent; can increase or decrease. | Alters electronic properties and potential for hydrogen bonding. |

| Bulky Groups (e.g., tert-butyl) | Ortho | Often decreases activity | Steric hindrance, prevents optimal binding conformation. |

| Halogens (e.g., -F, -Cl) | Para | Can increase activity | Increases lipophilicity, may form halogen bonds with the target. |

These trends provide a rational basis for designing new this compound derivatives with improved efficacy and selectivity for a given biological target.

Computational SAR and Docking Studies for Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable for elucidating the interactions between this compound derivatives and their biological targets at the atomic level. nih.gov Docking simulations predict the preferred binding orientation and conformation of a ligand within the active site of a protein, providing insights that can rationalize observed SAR data and guide further drug design.

The docking process involves generating a three-dimensional model of the ligand and the target protein (often obtained from X-ray crystallography or homology modeling). An algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity. Lower scores typically indicate more favorable binding. asianpubs.orgresearchgate.net

Docking studies on hydrazide and hydrazone derivatives have revealed key interactions that are likely to be important for this compound analogs as well:

Hydrogen Bonding: The hydrazide moiety (-CO-NH-NH-) is a prime candidate for forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. These interactions with amino acid residues like asparagine, arginine, or serine are often critical for anchoring the ligand in the active site. innovareacademics.in